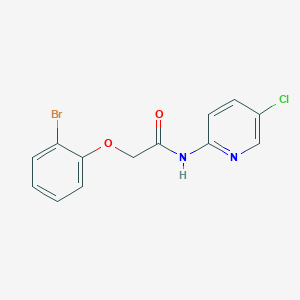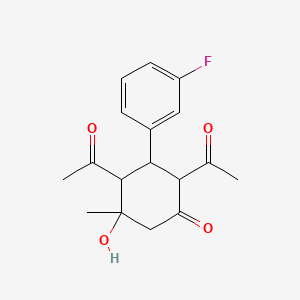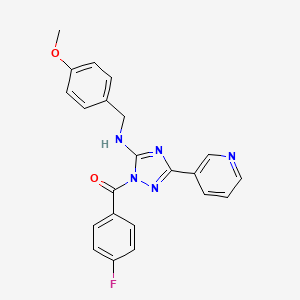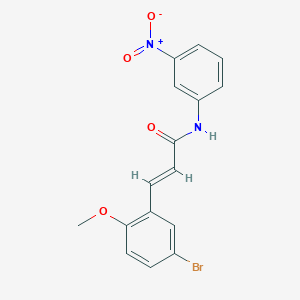
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol, also known as PTDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is not fully understood. However, studies have suggested that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol can inhibit the proliferation of cancer cells and induce apoptosis. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been shown to have antifungal activity by disrupting the fungal cell membrane. In addition, 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is its potential as a therapeutic agent for cancer and fungal infections. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one limitation of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol. One area of interest is the development of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol-based therapeutics for cancer and fungal infections. Another potential direction is the investigation of the mechanism of action of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol in vivo, as well as its potential for drug-drug interactions.
Synthesemethoden
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol can be synthesized using a two-step process. The first step involves the reaction of 2-aminothiophenol with benzaldehyde to form 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)thiophenol. In the second step, the resulting compound is oxidized using hydrogen peroxide to yield 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol.
Wissenschaftliche Forschungsanwendungen
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been studied extensively for its potential applications in various fields of research. One of the most promising applications of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is in the field of cancer research. Studies have shown that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol exhibits significant anticancer activity by inducing apoptosis in cancer cells. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been investigated for its potential use as an antifungal agent, with promising results.
Eigenschaften
IUPAC Name |
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,14,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIRYWGLDZKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
CID 2860190 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)



![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)
![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)




![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide](/img/structure/B5113611.png)